2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol
Description
2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol is a complex organic compound that belongs to the class of benzimidazole derivatives
Properties
IUPAC Name |
1,3-dihydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-3,6-7,11-13,16-17H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYWTAXMAFMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenyl-substituted amine with a suitable diol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Phenylbenzimidazole: Another derivative with a phenyl group attached.
Hexahydrobenzimidazole: A saturated version of benzimidazole.
Uniqueness
2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol is unique due to its specific structure, which combines a phenyl group with a hexahydrobenzimidazole core. This unique structure may confer distinct biological activities and chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
